molecular formula C17H12N2O3S2 B2633533 (Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid CAS No. 638136-39-7

(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid

Cat. No. B2633533
CAS RN: 638136-39-7
M. Wt: 356.41
InChI Key: UFOSENQUJATCGH-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid, also known as OTZ, is a thiazolidinedione derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to "(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid" have been synthesized and evaluated for their potential as anti-cancer agents. For instance, novel quinuclidinone derivatives, which are synthesized using a common intermediate structurally similar to the compound , showed potent anticancer activity against various cancer cell lines, including A549 and L132, with some analogues exhibiting significant potency and blood compatibility (Soni, Sanghvi, Devkar, & Thakore, 2015). Additionally, other derivatives have demonstrated in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Anti-inflammatory Applications

Research focused on the design of new non-steroidal anti-inflammatory drugs (NSAIDs) using a core similar to the compound has identified derivatives that exhibit significant anti-inflammatory activity. For example, derivatives synthesized from salicylic aldehydes and tested for anti-exudative activity have shown promising results, with some compounds demonstrating activity equivalent to classic NSAIDs like Diclofenac (Golota et al., 2015).

Antimicrobial Applications

Derivatives of the compound have been synthesized and screened for their antimicrobial activity against a range of bacteria and fungi. Some compounds showed good to moderate activity, comparable to standard drugs like Ampicillin but lower than Ciprofloxacin, with selective antimicrobial activity highlighted in certain studies (PansareDattatraya & Devan, 2015).

Enzyme Inhibition

The study of the inhibitory activity of compounds structurally related to "(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid" against enzymes such as xanthine oxidase has revealed potential therapeutic applications. Certain derivatives exhibited potent inhibitory effects, suggesting a correlation between their activity and antioxidant properties, indicating potential for development into therapeutic agents (Smelcerovic et al., 2015).

properties

IUPAC Name

4-[(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-15-14(10-18-12-8-6-11(7-9-12)16(21)22)24-17(23)19(15)13-4-2-1-3-5-13/h1-10,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPUIRPTKSSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=S)C=NC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid

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